2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid
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Overview
Description
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is a complex organic compound that features both an imidazole ring and a nitrobenzoic acid moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the nitrobenzoic acid part consists of a benzene ring substituted with a nitro group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 5-nitrobenzoic acid
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrobenzoic acid.
Formation of Imidazole Derivative: The imidazole ring can be synthesized separately through the cyclization of glyoxal and ammonia.
Condensation Reaction: The final step involves the condensation of 5-nitrobenzoic acid with the imidazole derivative under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1H-Imidazole-2-carbonyl)-5-aminobenzoic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazole-4-carbonyl)-5-nitrobenzoic acid
- 2-(1H-Imidazole-2-carbonyl)-4-nitrobenzoic acid
- 2-(1H-Imidazole-2-carbonyl)-5-chlorobenzoic acid
Uniqueness
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group and the imidazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
62367-07-1 |
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Molecular Formula |
C11H7N3O5 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H7N3O5/c15-9(10-12-3-4-13-10)7-2-1-6(14(18)19)5-8(7)11(16)17/h1-5H,(H,12,13)(H,16,17) |
InChI Key |
IEACQRADZYGPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
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